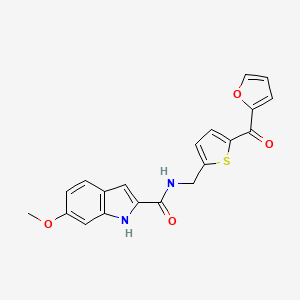

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-6-methoxy-1H-indole-2-carboxamide

Description

N-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-6-methoxy-1H-indole-2-carboxamide is a heterocyclic compound featuring a 6-methoxyindole core substituted at position 2 with a carboxamide group. The carboxamide nitrogen is linked to a methylene bridge attached to a thiophene ring, which is further functionalized with a furan-2-carbonyl moiety. The methoxy group at position 6 of the indole likely enhances solubility compared to non-polar analogs, while the fused thiophene-furan system may promote π-π stacking interactions in biological targets .

Properties

IUPAC Name |

N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-6-methoxy-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4S/c1-25-13-5-4-12-9-16(22-15(12)10-13)20(24)21-11-14-6-7-18(27-14)19(23)17-3-2-8-26-17/h2-10,22H,11H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NESHOMGVCSGABP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound’s primary targets are the urease enzyme , acetylcholinesterase (AChE) , and butyrylcholinesterase (BChE) . These enzymes play crucial roles in various biological processes. Urease is involved in the hydrolysis of urea into ammonia and carbon dioxide, while AChE and BChE are responsible for the breakdown of acetylcholine, a neurotransmitter, in the nervous system.

Mode of Action

The compound interacts with its targets by inhibiting their activities. It binds to the active sites of the urease, AChE, and BChE enzymes, preventing them from performing their normal functions. This results in the accumulation of their substrates and a decrease in the products of their reactions.

Biochemical Pathways

The inhibition of urease, AChE, and BChE affects several biochemical pathways. The inhibition of urease can disrupt the urea cycle, leading to an accumulation of urea and a decrease in the production of ammonia and carbon dioxide. The inhibition of AChE and BChE can disrupt cholinergic neurotransmission, leading to an accumulation of acetylcholine in the synaptic cleft.

Result of Action

The inhibition of urease, AChE, and BChE by the compound can have several molecular and cellular effects. The disruption of the urea cycle can lead to metabolic disturbances, while the disruption of cholinergic neurotransmission can affect nerve signal transmission. These effects can manifest in various ways, depending on the specific physiological context.

Biological Activity

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-6-methoxy-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of heterocyclic organic compounds. Its unique structure, incorporating furan, thiophene, and indole moieties, suggests potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C17H16N2O4S, with a molecular weight of 344.38 g/mol. The structure includes a methoxy group and an indole carboxamide, which are significant for its biological interactions.

Antimicrobial Activity

Recent studies indicate that compounds containing indole and furan derivatives exhibit promising antimicrobial properties. For instance, derivatives similar to this compound have been tested against various pathogens:

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 7b | Staphylococcus aureus | 0.22 μg/mL |

| 10 | Escherichia coli | 0.25 μg/mL |

| 13 | Candida albicans | 0.30 μg/mL |

These results suggest that the compound may also exhibit similar antimicrobial activity, potentially inhibiting the growth of both bacterial and fungal pathogens .

Anticancer Activity

Indole derivatives are well-known for their anticancer properties. In vitro studies have demonstrated that compounds with similar structural features can induce cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (μg/mL) | Reference Compound IC50 (μg/mL) |

|---|---|---|

| HCT116 | 6.76 | 5-Fluorouracil (77.15) |

| A549 | 193.93 | 5-Fluorouracil (371.36) |

The compound's ability to selectively target cancer cells while sparing normal cells enhances its therapeutic potential .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes such as urease and acetylcholinesterase, which are implicated in various diseases including Alzheimer's.

- Molecular Docking Studies : Computational studies suggest that the compound can effectively bind to specific biological targets, influencing cellular pathways involved in disease progression .

- Biofilm Disruption : The ability to inhibit biofilm formation in bacterial strains like Staphylococcus aureus indicates its potential use in treating chronic infections .

Case Studies

Several case studies highlight the effectiveness of indole-based compounds in clinical settings:

- Study on Antimicrobial Resistance : A study evaluated the efficacy of indole derivatives against resistant strains of bacteria, demonstrating significant inhibition and suggesting a mechanism involving disruption of bacterial cell wall synthesis.

- Cancer Cell Line Testing : A comparative analysis was conducted on various indole derivatives against cancer cell lines, revealing that those with furan and thiophene substitutions exhibited enhanced cytotoxicity compared to standard chemotherapeutics.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. N-(Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamides (Compounds 1–5)

- Structure: These compounds replace the thiophene-furan system with a benzophenone group (e.g., N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide) .

- Synthesis: Prepared via coupling reactions between ethyl-5-fluoroindole-2-carboxylate and aminobenzophenones under harsh conditions (150–190°C), yielding 6–37% .

- The fluorine atom at position 5 of the indole may enhance metabolic stability but reduce solubility versus the methoxy group in the target compound .

b. 6-Methoxy-N-(5-methyl-4-phenylthiazol-2-yl)-1H-indole-3-carboxamide (Compound 141)

- Structure : Substitutes the carboxamide-linked thiophene-furan with a thiazole ring and places the methoxy group at position 6 .

- Synthesis : Synthesized via a coupling reaction between 6-methoxyindole-3-carboxylic acid and a thiazol-2-amine derivative at 200°C, yielding a product purified by flash chromatography .

- Key Differences : The thiazole ring’s nitrogen atoms may facilitate hydrogen bonding, while the indole-3-carboxamide substitution could alter steric interactions compared to the target compound’s indole-2-carboxamide .

c. 5-Bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide (Compound 63b)

- Structure : Features bromo and fluoro substituents on the indole core, with N-methyl and N-phenyl groups on the carboxamide .

- Synthesis : Derived from 5-bromo-7-fluoroindole-2-carboxylic acid using standard coupling reagents .

- Key Differences : The halogen substituents increase molecular weight (MW = 386 g/mol) and lipophilicity, contrasting with the target compound’s methoxy group, which may improve aqueous solubility .

Pharmacological and Physicochemical Properties

Key Observations :

- The target compound’s methoxy group likely improves solubility over halogenated analogs.

Q & A

Q. What are the key considerations for designing a synthesis route for N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-6-methoxy-1H-indole-2-carboxamide?

- Methodological Answer : The synthesis involves multi-step coupling reactions. Begin with functionalizing the indole core (e.g., 6-methoxy-1H-indole-2-carboxylic acid derivatives) and thiophene intermediates. For example, demonstrates a similar approach where bromo-substituted indole derivatives undergo nucleophilic substitution or coupling with thiophene-based moieties. Use reagents like chloroacetic acid or sodium acetate for condensation (as in ). Purification via column chromatography and characterization via LC/MS (as in ) are critical. Ensure regioselectivity by optimizing reaction conditions (temperature, solvent) to avoid side products .

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

- Methodological Answer : Combine NMR (1H/13C) for structural elucidation, LC/MS for molecular weight confirmation (e.g., m/z 386 [M+H]+ in ), and IR spectroscopy to verify functional groups (e.g., carbonyl stretches). For crystalline intermediates, X-ray diffraction (using SHELX software, as in ) provides absolute configuration. Microanalysis (C, H, N) and melting point determination ensure purity (refer to for protocols). Cross-validate data with literature for known intermediates (e.g., methoxyindole derivatives in ) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural validation?

- Methodological Answer : Contradictions often arise from tautomerism, polymorphism, or incorrect peak assignments. Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas. For crystallographic ambiguities, employ SHELXL refinement ( ) and check against the Cambridge Structural Database. If NMR signals overlap, conduct 2D experiments (COSY, HSQC) or variable-temperature NMR. emphasizes validating hydrogen-bonding networks and torsional angles to resolve discrepancies between computational and experimental data .

Q. What strategies improve reaction yields in the coupling of thiophene and indole moieties?

- Methodological Answer : Optimize catalyst systems (e.g., Pd-based catalysts for cross-couplings) and protect reactive sites (e.g., methoxy groups on indole). highlights the use of acetic acid and sodium acetate for efficient cyclization. For sterically hindered intermediates, microwave-assisted synthesis or flow chemistry may enhance kinetics. Monitor reaction progress via TLC or in-situ IR, and isolate intermediates promptly to prevent degradation (see for procedural details) .

Q. How is X-ray crystallography applied to validate the 3D structure of this compound?

- Methodological Answer : Grow single crystals via slow evaporation (e.g., using DMSO/water mixtures). Collect diffraction data with a synchrotron or laboratory X-ray source. Refine the structure using SHELXL ( ), focusing on resolving disorder (common in flexible side chains like the furan-thiophene linker). Validate geometric parameters (e.g., bond lengths, angles) against similar indole-thiophene structures (e.g., ). Deposit the CIF file in public databases (e.g., CCDC) for peer validation .

Q. What in vitro models are suitable for preliminary biological activity assessment?

- Methodological Answer : Screen against kinase targets (e.g., Src/Abl) using fluorescence polarization assays, as demonstrated for structurally related thiazole carboxamides in . Use cancer cell lines (e.g., K562 leukemia cells) for antiproliferative studies. For mechanistic insights, perform Western blotting to assess pathway inhibition (e.g., Bcr-Abl signaling). Dose-response curves and IC50 calculations should follow OECD guidelines for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.